molecular formula C18H18 B12516269 1-(2-Methylpropyl)-4-(phenylethynyl)benzene CAS No. 675855-63-7

1-(2-Methylpropyl)-4-(phenylethynyl)benzene

Cat. No.: B12516269
CAS No.: 675855-63-7
M. Wt: 234.3 g/mol
InChI Key: KCHGENSBVCNMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-4-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-methylpropyl group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-4-(phenylethynyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4-(phenylethynyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives

Scientific Research Applications

1-(2-Methylpropyl)-4-(phenylethynyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its aromatic structure.

    Industry: It can be used in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Methylpropyl)-4-(phenylethynyl)benzene exerts its effects depends on its interaction with molecular targets. The aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biological pathways, including enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

    1-(2-Methylpropyl)-4-(phenyl)benzene: Lacks the ethynyl group, leading to different reactivity and applications.

    1-(2-Methylpropyl)-4-(ethynyl)benzene: Similar structure but without the phenyl group, affecting its chemical properties and uses.

    1-(2-Methylpropyl)-4-(phenylethyl)benzene: Contains an ethyl group instead of an ethynyl group, resulting in different chemical behavior.

Uniqueness: 1-(2-Methylpropyl)-4-(phenylethynyl)benzene is unique due to the presence of both the 2-methylpropyl and phenylethynyl groups, which confer distinct chemical and physical properties. These structural features make it valuable in various research and industrial applications.

Properties

CAS No.

675855-63-7

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-(2-methylpropyl)-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C18H18/c1-15(2)14-18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13,15H,14H2,1-2H3

InChI Key

KCHGENSBVCNMNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.